molecular formula C44H83NO7P+ B12510925 1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine

1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine

Cat. No.: B12510925
M. Wt: 769.1 g/mol
InChI Key: DUUSFCFZBREELS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine is a glycerophospholipid, specifically a type of phosphatidylcholine. It is characterized by the presence of a hexadecyl group at the sn-1 position and an arachidonoyl group at the sn-2 position of the glycerol backbone. This compound is significant in various biological processes, including acting as a precursor for platelet-activating factor (PAF), which plays a crucial role in inflammation and other cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine typically involves the acylation of lyso-PAF C-16. This process is catalyzed by a CoA-independent transacylase enzyme. The reaction conditions often include the use of organic solvents such as ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, often exceeding 95%. The product is then purified using techniques such as chromatography to remove any impurities and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the arachidonoyl group, leading to the formation of hydroperoxides and other oxidized derivatives.

    Reduction: The compound can be reduced to form different derivatives, although this is less common.

    Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for this compound.

    Substitution: Various nucleophiles can be used to substitute the phosphorylcholine group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the arachidonoyl group and substituted phosphatidylcholine derivatives. These products can have different biological activities and applications .

Scientific Research Applications

1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine involves its role as a precursor for PAF. PAF is a potent signaling molecule that binds to specific receptors on cell surfaces, triggering various intracellular pathways. These pathways can lead to inflammation, platelet aggregation, and other cellular responses. The molecular targets include PAF receptors and associated signaling proteins .

Comparison with Similar Compounds

Similar Compounds

    1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphorylcholine:

    1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine: This compound has a stearoyl group at the sn-1 position instead of a hexadecyl group.

Uniqueness

1-O-Hexadecyl-2-O-arachidonoyl-sn-glycero-3-phosphorylcholine is unique due to its specific structure, which allows it to act as a precursor for PAF. This structural specificity is crucial for its biological activity and its role in various signaling pathways .

Properties

IUPAC Name

2-[(3-hexadecoxy-2-icosa-5,8,11,14-tetraenoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUSFCFZBREELS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H83NO7P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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